(5-Methyl-1,3-oxazol-4-yl)methanamine
Overview
Description
(5-Methyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 5-position and a methanamine group at the 4-position.
Mechanism of Action
Target of Action
The primary target of (5-Methyl-1,3-oxazol-4-yl)methanamine is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes .
Mode of Action
This compound interacts with hCA II, acting as an isoform-selective inhibitor . This means it preferentially inhibits hCA II over other isoforms of the enzyme .
Biochemical Pathways
The inhibition of hCA II by this compound affects various biochemical pathways. For instance, hCA II is known to be involved in the regulation of pH and fluid balance in various tissues . By inhibiting this enzyme, the compound can potentially influence these processes .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability .
Result of Action
The inhibition of hCA II by this compound can lead to changes at the molecular and cellular levels. For example, it may alter the pH balance within cells and tissues, affecting various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by the pH of the environment . Additionally, the compound’s stability could be influenced by temperature and storage conditions .
Biochemical Analysis
Biochemical Properties
(5-Methyl-1,3-oxazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, oxazole derivatives, including this compound, have been shown to inhibit certain enzymes such as carbonic anhydrase, which is involved in crucial physiological processes . The interaction between this compound and these enzymes typically involves binding to the active site, thereby inhibiting the enzyme’s activity.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in gene expression patterns . Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its reaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . The stability and degradation of this compound can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as inhibiting specific enzymes or modulating signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The effects of this compound on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway involved.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . The specific localization of this compound can vary depending on the cell type and experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,3-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the N-acylation of amino acids with carboxylic acids, followed by cyclodehydration of the resulting N-acylamino acids . This process can be facilitated by the addition of N,N-diethylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,3-oxazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(5-Methyl-1,3-oxazol-4-yl)methanamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,3-oxazol-2-yl)methylamine: This compound has a similar structure but differs in the position of the methanamine group.
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine: This compound features an oxadiazole ring instead of an oxazole ring.
Uniqueness
(5-Methyl-1,3-oxazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-methyl-1,3-oxazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(2-6)7-3-8-4/h3H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGLDCRFUVVQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056162-11-8 | |
Record name | (5-methyl-1,3-oxazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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